molecular formula C13H15ClO2Si B8372709 Methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate

Methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate

Cat. No. B8372709
M. Wt: 266.79 g/mol
InChI Key: MQUKOEMCVINOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate is a useful research compound. Its molecular formula is C13H15ClO2Si and its molecular weight is 266.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate

Molecular Formula

C13H15ClO2Si

Molecular Weight

266.79 g/mol

IUPAC Name

methyl 5-chloro-2-(2-trimethylsilylethynyl)benzoate

InChI

InChI=1S/C13H15ClO2Si/c1-16-13(15)12-9-11(14)6-5-10(12)7-8-17(2,3)4/h5-6,9H,1-4H3

InChI Key

MQUKOEMCVINOBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)Cl)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of methyl 2-bromo-5-chlorobenzoate (14.8 g, 59 mmol) in TFA (124 ml, 889.82 mmol) was added copper (I) iodide (338 mg, 1.78 mmol) and triphenylphosphine (778 mg, 2.97 mmol) at room temperature and under nitrogen. This mixture had nitrogen bubbled through it for 10 minutes before the addition of ethynyl(trimethyl)silane (12.45 ml, 89 mmol) and Pd(OAc)2 (266 mg, 1.19 mmol). The reaction mixture was stirred at 50° C. for 20 hours before being concentrated under reduced pressure. The residue was dissolved in deionized water (50 ml) and EtOAc (50 ml) and filtered through Celite. The filter cake was washed with EtOAc (50 ml) before the phases were separated and the aqueous layer was extracted with EtOAc (2×50 ml). The combined organic extracts were dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by FCC (10 g silica, Isolute cartridge, gradient of eluents; 99:1 Heptane:EtOAc to 85:15 Heptane:EtOAc) to give 16.2 g (102.4%) of methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate as an orange oil that solidified upon standing. Sample contained heptane. LC-MS 91%, 2.57 min (3 minute LC-MS method), m/z=267.4/268.9, 1H NMR (500 MHz, Chloroform-d) δ ppm 7.89 (d, J=2.2 Hz, 1H), 7.51 (d, J=8.3 Hz, 1H), 7.41 (dd, J=8.3, 2.3 Hz, 1H), 3.92 (s, 3H), 0.27 (s, 9H).
Quantity
14.8 g
Type
reactant
Reaction Step One
Name
Quantity
124 mL
Type
reactant
Reaction Step One
Quantity
338 mg
Type
catalyst
Reaction Step One
Quantity
778 mg
Type
catalyst
Reaction Step One
Quantity
12.45 mL
Type
reactant
Reaction Step Two
Quantity
266 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of methyl 2-bromo-5-chlorobenzoate (14.8 g, 59 mmol) in TEA (124 ml, 889.82 mmol) was added copper(I) iodide (338 mg, 1.78 mmol) and triphenylphosphine (778 mg, 2.97 mmol) at room temperature and under nitrogen. This mixture had nitrogen bubbled through it for 10 minutes before the addition of ethynyl(trimethyl)silane (12.45 ml, 89 mmol) and Pd(OAc)2 (266 mg, 1.19 mmol). The reaction mixture was stirred at 50° C. for 20 hours before being concentrated under reduced pressure. The residue was dissolved in deionized water (50 ml) and EtOAc (50 ml) and filtered through Celite. The filter cake was washed with EtOAc (50 ml) before the phases were separated and the aqueous layer was extracted with EtOAc (2×50 ml). The combined organic extracts were dried over MgSO4, filtered and concentrated under reduced pressure. The residue was purified by FCC (10 g silica, Isolute cartridge, gradient of eluents; 99:1 Heptane:EtOAc to 85:15 Heptane:EtOAc) to give 16.2 g (102.4%) of methyl 5-chloro-2-[2-(trimethylsilyl)ethynyl]benzoate as an orange oil that solidified upon standing. Sample contained heptane. LC-MS 91%, 2.57 min (3 minute LC-MS method), m/z=267.4/268.9, 1H NMR (500 MHz, Chloroform-d) δ ppm 7.89 (d, J=2.2 Hz, 1H), 7.51 (d, J=8.3 Hz, 1H), 7.41 (dd, J=8.3, 2.3 Hz, 1H), 3.92 (s, 3H), 0.27 (s, 9H).
Quantity
14.8 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
124 mL
Type
reactant
Reaction Step One
Quantity
338 mg
Type
catalyst
Reaction Step One
Quantity
778 mg
Type
catalyst
Reaction Step One
Quantity
12.45 mL
Type
reactant
Reaction Step Two
Quantity
266 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of methyl 2-bromo-5-chlorobenzoate (14.8 g, 59 mmol) in triethylamine (124 ml, 890 mmol) was added copper iodide (339 mg, 1.8 mmol) and triphenylphosphine (778 mg, 3.0 mmol) at room temperature, under nitrogen. This mixture was purged with nitrogen before the addition of ethynyl(trimethyl)silane (12.5 ml, 89 mmol) and Pd(OAc)2 (266 mg, 1.2 mmol). The reaction mixture was stirred at 50° C. for 20 hours and concentrated in-vacuo. The residue was dissolved in deionized water (50 ml) and EtOAc (50 ml) and filtered through Celite. The filter cake was washed with EtOAc (50 ml) before the phases were separated and the aqueous layer was extracted with EtOAc (2×50 ml). The combined organic extracts were dried over MgSO4, filtered and concentrated in vacuo. The residue was purified by flash column chromatography (10 g Silica Isolute cartridge, 1-15% EtOAc:Heptanes) to give the title compound (16.2 g, 93%) as an orange solid. LC-MS 91%, m/z=267.4, 268.9; 1H NMR (500 MHz, Chloroform-d) δ ppm 7.90 (d, J=2.21 Hz, 1H) 7.52 (d, J=8.35 Hz, 1H) 7.42 (dd, J=8.28, 2.29 Hz, 1H) 3.93 (s, 3H) 0.28 (s, 9H).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
124 mL
Type
reactant
Reaction Step One
Quantity
339 mg
Type
catalyst
Reaction Step One
Quantity
778 mg
Type
catalyst
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step Two
Quantity
266 mg
Type
catalyst
Reaction Step Two
Yield
93%

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